
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amide bonds in the peptide can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic reagents such as hydroxylamine can be used for amide bond cleavage.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Cleavage products of the peptide backbone.
Applications De Recherche Scientifique
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets and pathways. The cysteine residue’s thiol group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the peptide can modulate protein-protein interactions, affecting various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- N-benzyloxycarbonyl-L-prolyl-L-leucylglycinamide
- L-prolyl-L-leucylglycinamide
Uniqueness
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide stands out due to its acetylated cysteine residue, which imparts unique redox properties and enhances its stability. This modification distinguishes it from other similar peptides and contributes to its diverse range of applications.
Propriétés
Numéro CAS |
66080-68-0 |
|---|---|
Formule moléculaire |
C18H31N5O5S |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
(2S)-1-[(2R)-2-acetamido-3-sulfanylpropanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H31N5O5S/c1-10(2)7-12(16(26)20-8-15(19)25)22-17(27)14-5-4-6-23(14)18(28)13(9-29)21-11(3)24/h10,12-14,29H,4-9H2,1-3H3,(H2,19,25)(H,20,26)(H,21,24)(H,22,27)/t12-,13-,14-/m0/s1 |
Clé InChI |
BUDFATMZLGSHFA-IHRRRGAJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


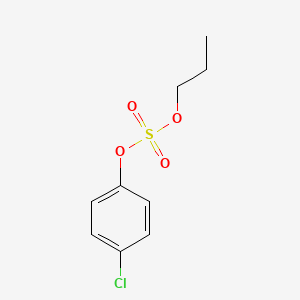
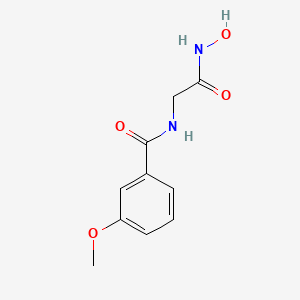


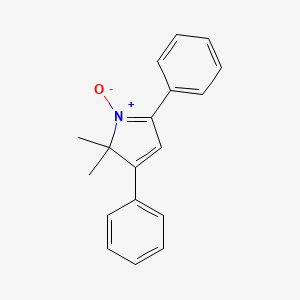
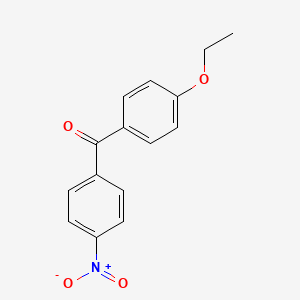
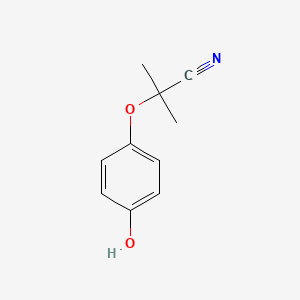
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)
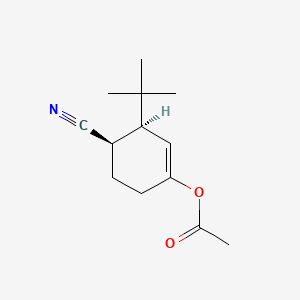
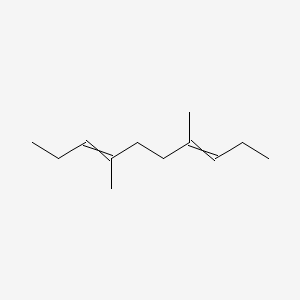
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
